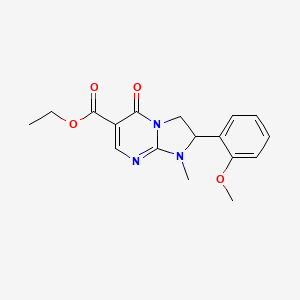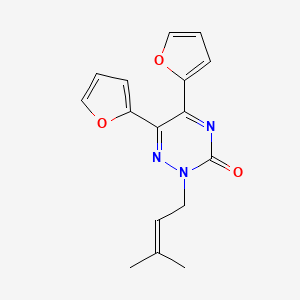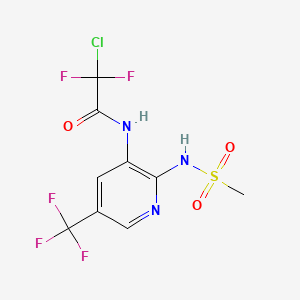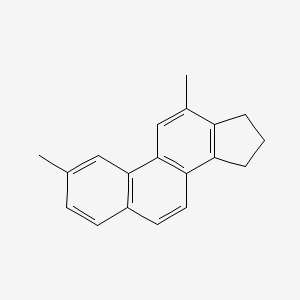
15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2,12-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2,12-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) with a complex molecular structure. This compound is part of the larger family of PAHs, which are known for their stability and persistence in the environment. PAHs are commonly found in fossil fuels and are produced during incomplete combustion processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2,12-dimethyl- typically involves the cyclization of linear precursors under high temperatures and pressures. One common method is the Diels-Alder reaction, where a conjugated diene reacts with a dienophile to form the polycyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to improve yield and selectivity. Catalysts such as zeolites or transition metal complexes can be used to facilitate the cyclization reactions. The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing by-products.
化学反应分析
Types of Reactions: 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2,12-dimethyl- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4). These reactions typically occur under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or nickel (Ni).
Substitution: Electrophilic aromatic substitution reactions can be performed using reagents like nitric acid (HNO3) or halogens (Cl2, Br2) under controlled conditions.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Production of hydrogenated derivatives.
Substitution: Introduction of functional groups such as nitro (-NO2) or halogen atoms (Cl, Br) onto the aromatic ring.
科学研究应用
Chemistry: In chemistry, 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2,12-dimethyl- is used as a building block for the synthesis of more complex PAHs and heterocyclic compounds. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activity. It has been investigated for its effects on cellular processes and its role in the development of certain diseases.
Medicine: In medicine, PAHs like 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2,12-dimethyl- are of interest due to their potential carcinogenic properties. Research is ongoing to understand their mechanisms of action and to develop therapeutic strategies to mitigate their harmful effects.
Industry: In industry, PAHs are used in the production of dyes, pigments, and other materials. They are also used as additives in lubricants and other products.
作用机制
The mechanism by which 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2,12-dimethyl- exerts its effects involves its interaction with cellular components. It can bind to DNA and other biomolecules, leading to oxidative stress and cellular damage. The molecular targets and pathways involved include DNA adduct formation, activation of signaling pathways, and modulation of gene expression.
相似化合物的比较
Benzo(a)pyrene: Another PAH with similar structural features and carcinogenic properties.
Anthracene: A simpler PAH with three fused benzene rings.
Chrysene: A PAH with four fused benzene rings, similar to 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2,12-dimethyl-.
Uniqueness: 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2,12-dimethyl- is unique due to its specific substitution pattern and the presence of the dihydro groups at positions 16 and 17. This structural feature influences its reactivity and biological activity, making it distinct from other PAHs.
属性
CAS 编号 |
3974-81-0 |
|---|---|
分子式 |
C19H18 |
分子量 |
246.3 g/mol |
IUPAC 名称 |
2,12-dimethyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C19H18/c1-12-6-7-14-8-9-17-16-5-3-4-15(16)13(2)11-19(17)18(14)10-12/h6-11H,3-5H2,1-2H3 |
InChI 键 |
MZNWJWMHRIEKNR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C=CC3=C2C=C(C4=C3CCC4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


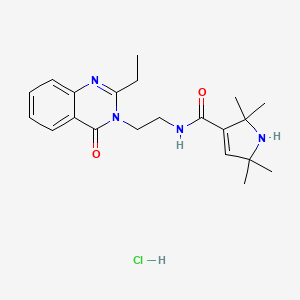
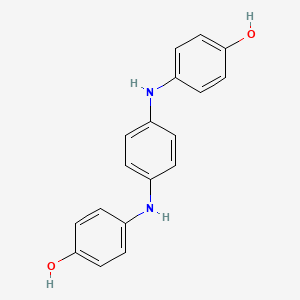
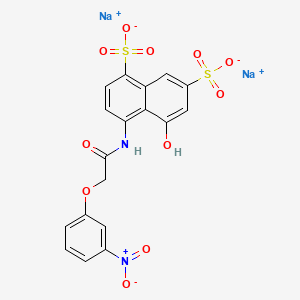
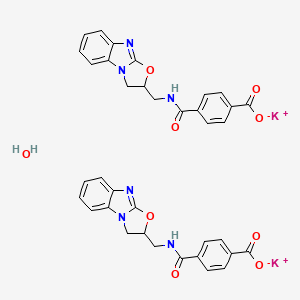
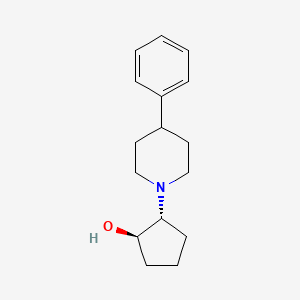
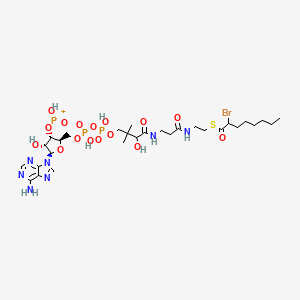
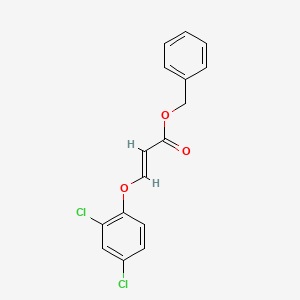
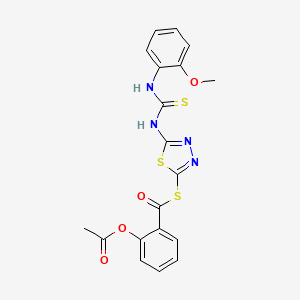
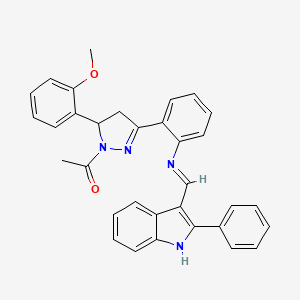

![[(3S,3aR,6S,6aS)-3-[4-(3-indazol-2-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15183418.png)
